![molecular formula C25H28N2O3 B5033249 N-[2-(4-methoxyphenyl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5033249.png)
N-[2-(4-methoxyphenyl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a methoxyphenyl group, and a methylfuran moiety, making it a unique structure for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Studying its reactivity and stability under various conditions.
Biology: Investigating its interactions with biological molecules and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique chemical properties for developing new materials and products.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
N-[2-(4-methoxyphenyl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide is unique due to its combination of a piperidine ring, methoxyphenyl group, and methylfuran moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-18-9-12-22(30-18)17-27-15-5-6-20(16-27)25(28)26-24-8-4-3-7-23(24)19-10-13-21(29-2)14-11-19/h3-4,7-14,20H,5-6,15-17H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCENDZGHMHYABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCCC(C2)C(=O)NC3=CC=CC=C3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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